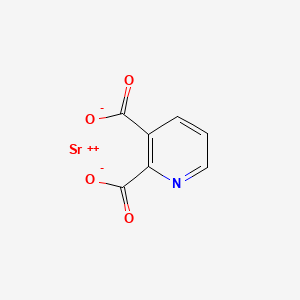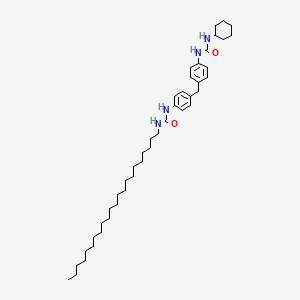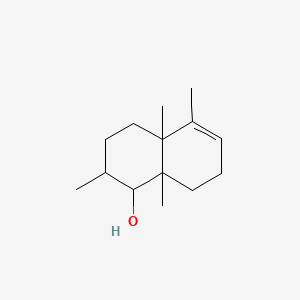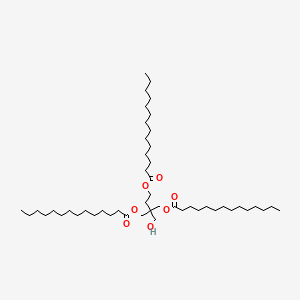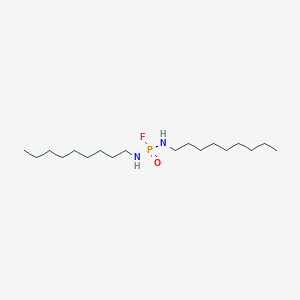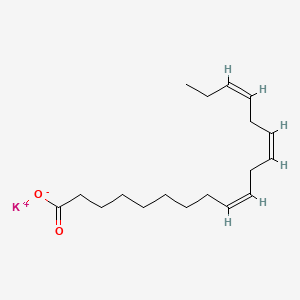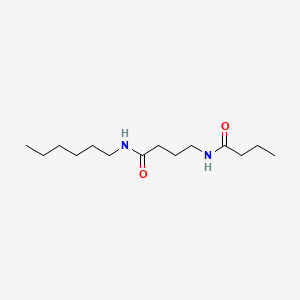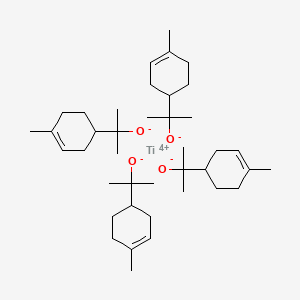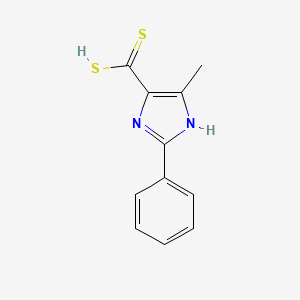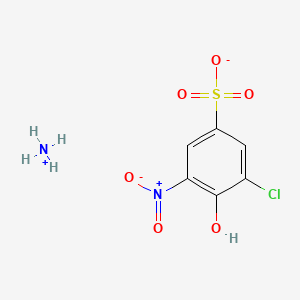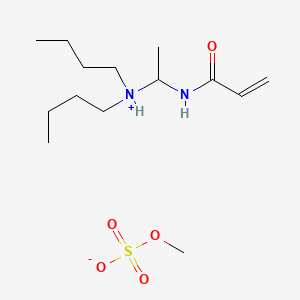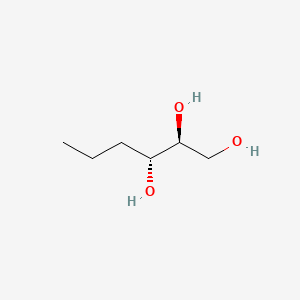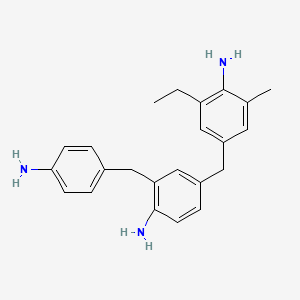
4-((4-Amino-3-ethyl-5-methylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 298-137-6, also known as Magnesium Sulfate Monohydrate, is a chemical compound with the molecular formula MgSO₄·H₂O. It is a hydrated form of magnesium sulfate and is commonly used in various industrial, agricultural, and medical applications. This compound is known for its high solubility in water and its ability to provide essential magnesium and sulfur nutrients.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium sulfate monohydrate can be synthesized through several methods. One common method involves the reaction of magnesium oxide (MgO) with sulfuric acid (H₂SO₄). The reaction is typically carried out at elevated temperatures to ensure complete dissolution and formation of the monohydrate form:
MgO+H2SO4→MgSO4⋅H2O
Industrial Production Methods
In industrial settings, magnesium sulfate monohydrate is often produced by reacting magnesium carbonate (MgCO₃) or magnesium hydroxide (Mg(OH)₂) with sulfuric acid. The reaction conditions are carefully controlled to obtain the desired monohydrate form. The resulting solution is then evaporated to crystallize the monohydrate.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium sulfate monohydrate undergoes various chemical reactions, including:
Hydration and Dehydration: It can lose or gain water molecules depending on the environmental conditions.
Precipitation: It can form precipitates with other ions, such as calcium or barium ions.
Complex Formation: It can form complexes with organic ligands.
Common Reagents and Conditions
Hydration/Dehydration: Controlled by temperature and humidity.
Precipitation: Reagents like calcium chloride (CaCl₂) or barium chloride (BaCl₂) are used.
Complex Formation: Organic ligands such as ethylenediaminetetraacetic acid (EDTA) are used.
Major Products
Anhydrous Magnesium Sulfate: Formed by heating magnesium sulfate monohydrate.
Magnesium Complexes: Formed by reacting with organic ligands.
Aplicaciones Científicas De Investigación
Magnesium sulfate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent and in the preparation of other magnesium compounds.
Biology: Used in cell culture media and as a supplement in growth media.
Medicine: Used as a laxative, electrolyte replenisher, and in the treatment of eclampsia.
Industry: Used in the production of textiles, paper, and as a coagulant in the manufacture of tofu.
Mecanismo De Acción
Magnesium sulfate monohydrate exerts its effects through various mechanisms:
Osmotic Effect: In medicine, it acts as an osmotic laxative by drawing water into the intestines.
Electrolyte Balance: It helps maintain electrolyte balance in the body by providing essential magnesium ions.
Enzyme Activation: Magnesium ions act as cofactors for various enzymatic reactions in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium Chloride (MgCl₂)
- Magnesium Nitrate (Mg(NO₃)₂)
- Magnesium Carbonate (MgCO₃)
Comparison
- Solubility : Magnesium sulfate monohydrate is highly soluble in water, whereas magnesium carbonate has lower solubility.
- Applications : Magnesium sulfate is widely used in medicine and agriculture, while magnesium chloride is commonly used for de-icing and dust control.
- Chemical Properties : Magnesium sulfate forms hydrates, while magnesium nitrate is more commonly used as a fertilizer due to its nitrogen content.
Propiedades
Número CAS |
93778-04-2 |
|---|---|
Fórmula molecular |
C23H27N3 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C23H27N3/c1-3-19-14-18(10-15(2)23(19)26)11-17-6-9-22(25)20(13-17)12-16-4-7-21(24)8-5-16/h4-10,13-14H,3,11-12,24-26H2,1-2H3 |
Clave InChI |
ORSCJOCWFIZUPQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
